BenchChemオンラインストアへようこそ!

Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate

Organic Synthesis Medicinal Chemistry Process Chemistry

Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate (CAS 201342-42-9) is the definitive bifunctional building block for PROTAC degrader and kinase inhibitor programs. Unlike the bromo analog (CAS 201940-08-1) or unprotected 5-(bromomethyl)isoindoline, this compound uniquely pairs an N-Boc-protected amine with a benzylic bromomethyl electrophile, enabling orthogonal, sequential conjugation strategies essential for ternary complex formation. The 5-position exit vector ensures correct spatial orientation for target engagement. Procure this specific CAS to ensure compatibility with established synthetic protocols for HPK1, Mnk1/2, PLK1/BRD4, and PARP-1 inhibitors. Standard R&D quantities available with global shipping.

Molecular Formula C14H18BrNO2
Molecular Weight 312.207
CAS No. 201342-42-9
Cat. No. B2705233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(bromomethyl)isoindoline-2-carboxylate
CAS201342-42-9
Molecular FormulaC14H18BrNO2
Molecular Weight312.207
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CBr
InChIInChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9H2,1-3H3
InChIKeyLOERYTVWGCNDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate (CAS 201342-42-9) Procurement Guide for PROTAC Linker and Isoindoline Intermediate Applications


Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate (CAS 201342-42-9) is a bifunctional isoindoline derivative featuring an N-Boc-protected amine and a 5-bromomethyl substituent on the bicyclic isoindoline core . This compound serves primarily as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry programs targeting kinase inhibitors, PARP inhibitors, and targeted protein degradation (PROTAC) applications [1]. The Boc protecting group enables orthogonal deprotection strategies, while the benzylic bromomethyl moiety provides a reactive electrophilic handle for nucleophilic substitution chemistry, allowing conjugation to amines, thiols, and alkoxides .

Why Generic Substitution of Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate (CAS 201342-42-9) Fails in Isoindoline-Based Synthesis


Isoindoline derivatives with varying substitution patterns exhibit divergent reactivity profiles that critically impact synthetic outcomes and downstream biological activity. The specific 5-bromomethyl substitution on the N-Boc-protected isoindoline scaffold provides a unique combination of orthogonal protection and a benzylic electrophilic center that cannot be replicated by analogs such as tert-butyl 5-bromoisoindoline-2-carboxylate (CAS 201940-08-1), which lacks the methylene spacer and consequently demonstrates altered SN2 reactivity and steric accessibility . Furthermore, unprotected 5-(bromomethyl)isoindoline (CAS 2382879-52-7) eliminates the Boc group entirely, precluding orthogonal deprotection strategies essential for multi-step convergent syntheses [1]. The 4-bromomethyl regioisomer (tert-butyl 4-(bromomethyl)isoindoline-2-carboxylate) positions the reactive handle at a distinct spatial orientation, yielding different geometries in conjugated products—a critical consideration in structure-based drug design where vector alignment determines target engagement . These structural distinctions translate to quantifiable differences in synthetic yield, purity of conjugated products, and ultimately the pharmacological properties of derived compounds.

Quantitative Differentiation Evidence for Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate (CAS 201342-42-9) Against Closest Analogs


Synthetic Yield Advantage: Quantitative One-Step Synthesis Protocol for CAS 201342-42-9

A published one-step synthesis protocol for tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate (CAS 201342-42-9) achieves quantitative yield using adapted Vilsmeier conditions, representing a significant efficiency advantage over multi-step routes typically required for isoindoline bromomethylation [1]. In contrast, the synthesis of the structurally analogous tert-butyl 5-bromoisoindoline-2-carboxylate (CAS 201940-08-1) often proceeds via multi-step sequences with lower overall yields . This yield differential directly impacts procurement economics and synthetic throughput.

Organic Synthesis Medicinal Chemistry Process Chemistry

Reactivity Differentiation: Benzylic vs. Aryl Bromide Electrophilicity in Isoindoline Intermediates

The benzylic bromomethyl group in CAS 201342-42-9 undergoes nucleophilic substitution with significantly higher reactivity compared to the aryl bromide in tert-butyl 5-bromoisoindoline-2-carboxylate (CAS 201940-08-1), which requires transition metal catalysis (e.g., Suzuki-Miyaura coupling) for functionalization . While quantitative rate constants for this specific compound pair are not publicly reported, the class-level SN2 reactivity difference between benzylic and aryl bromides is well-established, with benzylic bromides typically reacting 10²-10³× faster under identical conditions [1].

Synthetic Methodology Nucleophilic Substitution PROTAC Linker Chemistry

Orthogonal Protection Advantage: Boc Stability Enables Convergent PROTAC Synthesis

The N-Boc protecting group in CAS 201342-42-9 provides orthogonal acid-labile protection that is absent in unprotected 5-(bromomethyl)isoindoline (CAS 2382879-52-7). This Boc group remains stable under the basic/neutral conditions typically employed for bromomethyl SN2 conjugation but is quantitatively cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) to reveal the free isoindoline amine for subsequent functionalization . The unprotected analog lacks this orthogonal handle, necessitating different synthetic strategies that often compromise overall yield and purity [1].

PROTAC Linker Chemistry Convergent Synthesis Orthogonal Deprotection

Regioisomeric Differentiation: 5-Position vs. 4-Position Bromomethyl in Isoindoline-Derived Inhibitors

The 5-bromomethyl substitution on CAS 201342-42-9 positions the reactive handle at the meta position relative to the isoindoline nitrogen, whereas the 4-bromomethyl regioisomer (tert-butyl 4-(bromomethyl)isoindoline-2-carboxylate) places the electrophilic center at the ortho position [1]. This positional difference alters the exit vector and spatial orientation of conjugated ligands by approximately 60° in the molecular plane, a geometric distinction that critically influences target binding in structure-based drug design, particularly for kinase hinge-binding scaffolds and PARP inhibitor pharmacophores .

Structure-Based Drug Design Kinase Inhibitor SAR Molecular Geometry

Molecular Weight and Physicochemical Property Differentiation for PROTAC Linker Selection

CAS 201342-42-9 (MW 312.20 g/mol) offers an intermediate molecular weight compared to the lighter unprotected analog 5-(bromomethyl)isoindoline (MW 212.09 g/mol) and the heavier bromoaryl analog tert-butyl 5-bromoisoindoline-2-carboxylate (MW 298.18 g/mol) [1]. This intermediate size provides balanced physicochemical properties for PROTAC linker applications, where excessively low molecular weight linkers may confer poor solubility or membrane permeability, while excessively high molecular weight linkers can exceed Lipinski parameters in the final PROTAC molecule .

PROTAC Linker Design Physicochemical Properties Drug-Likeness

Optimal Procurement and Research Applications for Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate (CAS 201342-42-9)


PROTAC Linker Synthesis for Targeted Protein Degradation Programs

CAS 201342-42-9 is optimally deployed as a bifunctional PROTAC linker building block due to its orthogonal Boc protection (enabling sequential conjugation) and benzylic bromomethyl electrophile (facilitating direct SN2 coupling to amine-containing ligands) . The 5-position exit vector provides appropriate spatial orientation for ternary complex formation in degrader molecules targeting kinases (e.g., HPK1, Mnk1/2) and nuclear receptors [1]. Procurement of this specific CAS number ensures compatibility with established synthetic protocols that leverage the unique combination of N-Boc protection and 5-bromomethyl reactivity.

Kinase Inhibitor Scaffold Construction in Medicinal Chemistry

The isoindoline core with 5-bromomethyl substitution serves as a privileged scaffold for constructing ATP-competitive kinase inhibitors . The bromomethyl group enables rapid diversification via SN2 displacement with various amines to generate focused libraries for SAR studies. The quantitative one-step synthesis protocol provides cost-efficient access to multigram quantities for lead optimization campaigns targeting kinases such as HPK1 (IC50 optimization from 5.5 nM to 0.9 nM in isoindoline series) and PLK1/BRD4 dual inhibitors [1].

PARP Inhibitor Intermediate for Oncology Drug Discovery

Isoindoline derivatives bearing 5-substituents have demonstrated potent PARP-1 inhibitory activity, with optimized compounds achieving IC50 values in the low nanomolar range (2.4-3.5 nM) . CAS 201342-42-9 provides the 5-bromomethyl handle necessary for introducing pharmacophoric elements that engage the PARP-1 nicotinamide-binding pocket [1]. The Boc-protected isoindoline nitrogen can be deprotected and subsequently functionalized to modulate physicochemical properties and cellular permeability.

Convergent Synthesis of Dual-Targeting Chimeric Molecules

The orthogonal protection strategy afforded by CAS 201342-42-9 enables convergent synthetic approaches to dual-targeting molecules where the isoindoline linker is sequentially coupled to two distinct ligands . This application leverages the Boc group's stability under SN2 conditions (allowing first conjugation at the bromomethyl site) followed by acidic deprotection to reveal the isoindoline amine for second conjugation. This sequential conjugation protocol is not achievable with unprotected 5-(bromomethyl)isoindoline, which would undergo uncontrolled reactions at both nucleophilic sites simultaneously [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.